

Isotopic Labeling of Bictegravir: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bictegravir-15N, d2*

Cat. No.: *B15139175*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Bictegravir, an integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection. This document details the synthesis, application, and analysis of isotopically labeled Bictegravir, with a focus on Carbon-14 and deuterium labeling for use in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction to Isotopic Labeling in Drug Development

Isotopic labeling is a critical tool in modern drug development, enabling the quantitative analysis of a drug's absorption, distribution, metabolism, and excretion (ADME). By replacing one or more atoms of a drug molecule with their corresponding isotopes, researchers can trace the compound and its metabolites in biological systems. For Bictegravir, Carbon-14 ($[^{14}\text{C}]$) and stable isotopes like deuterium (D or 2H) are the most commonly employed labels. $[^{14}\text{C}]$ -labeling is instrumental in mass balance and metabolite profiling studies, while deuterated analogs often serve as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Synthesis of Isotopically Labeled Bictegravir

While detailed, step-by-step proprietary synthetic procedures for isotopically labeled Bictegravir are not publicly available, the scientific literature and patents provide a strong basis for outlining the synthetic strategies.

[14C]-Bictegravir

[14C]-Bictegravir has been synthesized for use in human and nonclinical ADME studies.[1][2] The radiolabel is incorporated at the carbonyl group of the trifluorobenzyl acetamide moiety of the molecule.[1][2] This position is metabolically stable, ensuring that the radiolabel is not lost during biotransformation. The synthesis would likely involve the use of a [14C]-labeled precursor in the final amide coupling step of the Bictegravir synthesis.

A plausible synthetic approach, based on known synthetic routes for Bictegravir, is the condensation of the carboxylic acid core with a [14C]-labeled 2,4,6-trifluorobenzylamine or the activation of the carboxylic acid with a [14C]-phosgene equivalent followed by coupling with the amine. The final product is purified to a high radiochemical purity.

Deuterated Bictegravir

Deuterated analogs of Bictegravir, such as Bictegravir-d4 and Bictegravir-d5, are available as stable isotope-labeled internal standards for bioanalytical applications.[3] A patent for deuterated Bictegravir describes the synthesis of various deuterated isotopologues.[4] The synthesis involves the use of deuterated reagents in the steps leading to the formation of key intermediates.[4] For example, deuterated solvents and reducing agents can be used to introduce deuterium at specific positions on the molecule. The patent suggests that deuterium incorporation of at least 90% is achievable.[4]

Applications of Isotopically Labeled Bictegravir

ADME Studies with [14C]-Bictegravir

A pivotal application of [14C]-Bictegravir is in human and nonclinical ADME studies to understand its pharmacokinetic profile.[1][5] These studies are crucial for determining the routes and rates of absorption, distribution, metabolism, and excretion of the drug and its metabolites.

Human Mass Balance Study Protocol: In a typical human ADME study, a single oral dose of [14C]-Bictegravir is administered to healthy subjects.[1] For instance, a 100 mg dose

containing approximately 100 μCi of $[^{14}\text{C}]$ -Bictegravir can be administered as an oral solution.

[1] Blood, urine, and feces are collected at various time points to measure total radioactivity and to profile and identify metabolites.

Bioanalytical Assays using Deuterated Bictegravir

Deuterated Bictegravir serves as an ideal internal standard for quantitative bioanalytical methods, such as LC-MS/MS, due to its similar chemical and physical properties to the unlabeled drug, but with a distinct mass. This allows for accurate and precise quantification of Bictegravir in complex biological matrices like plasma.

Experimental Protocols

$[^{14}\text{C}]$ -Bictegravir ADME Study Sample Analysis

- **Sample Preparation:** Plasma samples are often pooled by time point.[2] Samples (plasma, urine, feces homogenates) are typically analyzed for total radioactivity using liquid scintillation counting. For metabolite profiling, samples are often extracted using protein precipitation or solid-phase extraction.
- **Analytical Method:** High-performance liquid chromatography (HPLC) with radiochemical detection is used to separate the parent drug from its metabolites. The fractions corresponding to radioactive peaks are then collected for structural elucidation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

LC-MS/MS Method for Bictegravir Quantification

The following is a representative LC-MS/MS protocol for the quantification of Bictegravir in human plasma, using a deuterated internal standard.

- **Sample Preparation (Protein Precipitation):**
 - To 50 μL of human plasma, add 200 μL of acetonitrile containing the deuterated Bictegravir internal standard.[3]
 - Vortex the mixture for 5 minutes.[3]
 - Centrifuge at 14,000 rpm for 5 minutes to precipitate proteins.[3]

- Transfer the supernatant to a clean tube and dilute with an appropriate buffer.[3]
- Inject an aliquot into the LC-MS/MS system.[3]
- LC-MS/MS Conditions:
 - Liquid Chromatography:
 - Column: A C18 reversed-phase column is commonly used.[1][3]
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an additive like formic acid is employed for optimal separation.[1][3]
 - Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[1][3]
 - Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for Bictegravir and its deuterated internal standard are monitored.[1][3]

Data Presentation

The following tables summarize key quantitative data related to the isotopic labeling of Bictegravir.

Parameter	Value	Reference
Isotope	Carbon-14	[1]
Label Position	Carbonyl group of the trifluorobenzyl acetamide moiety	[1]
Specific Activity	≥55.9 μCi/μmol	[1]
Radiochemical Purity	≥97.3%	[1]
Human Dose	100 mg (containing ~100 μCi [14C]-Bictegravir)	[1]

Table 1: Properties of [14C]-Bictegravir Used in Human ADME Studies

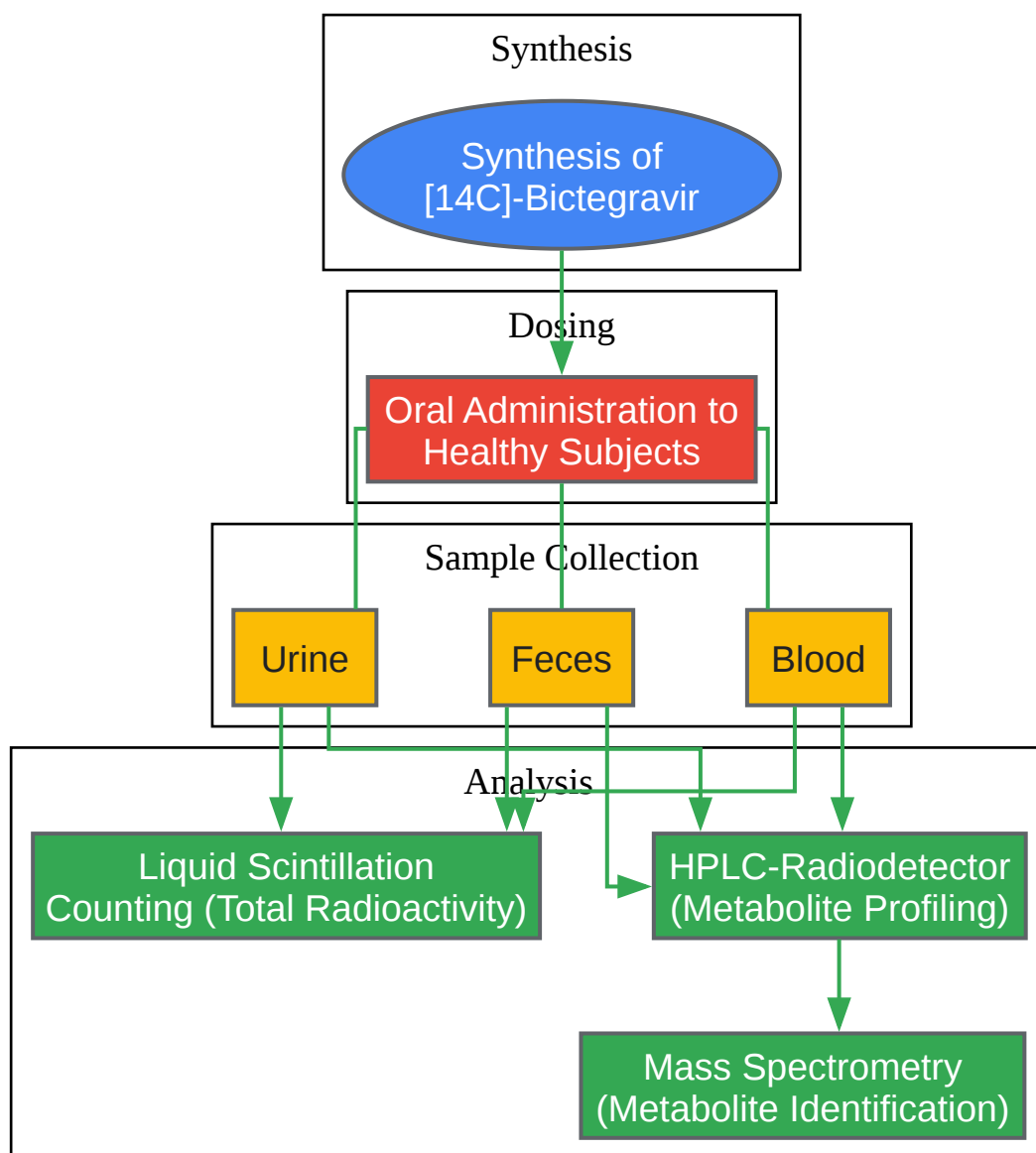
Analyte	MRM Transition (m/z)	Reference
Bictegravir	450.1 → 289.1	[1]
Deuterated Internal Standard	Varies based on deuteration pattern (e.g., 454.1 → 293.1 for d4)	N/A

Table 2: Representative MRM Transitions for Bictegravir in LC-MS/MS Analysis

Matrix	Recovery (%)	Reference
Human Plasma	95.3 (total radioactivity)	[5]
Nonclinical Species (feces)	>80 (total radioactivity)	[5]

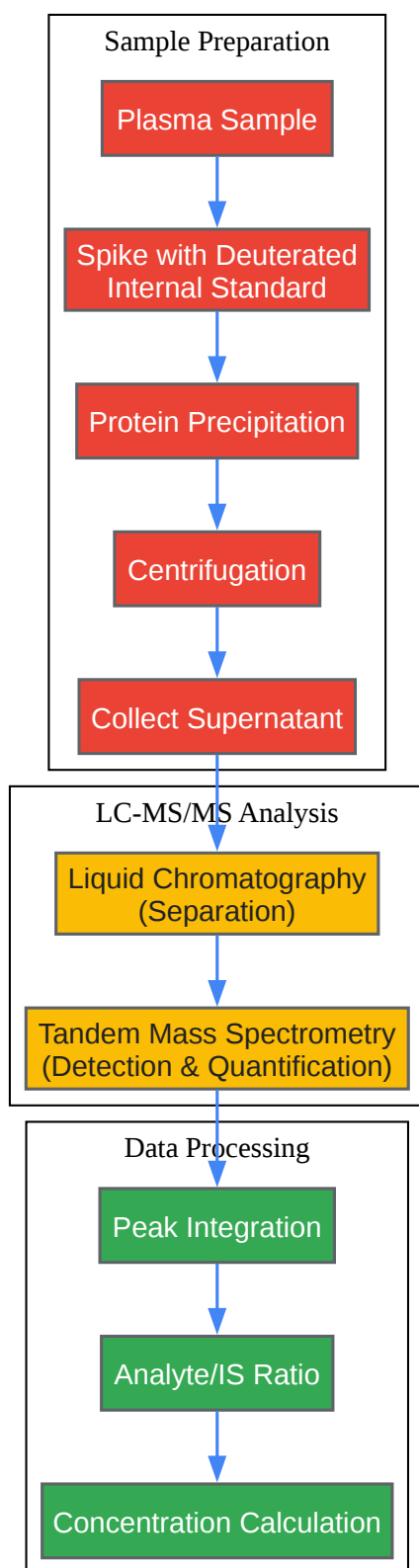
Table 3: Recovery of [14C]-Bictegravir in Mass Balance Studies

Visualizations



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Caption: Workflow for a human ADME study using [14C]-Bictegravir.



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Caption: Experimental workflow for LC-MS/MS bioanalysis of Bictegravir.

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